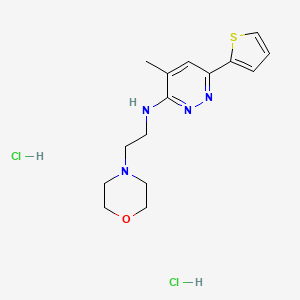

N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride

Description

N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is a complex organic compound that features a pyridazine ring substituted with a thienyl group and a morpholineethanamine moiety

Properties

CAS No. |

94221-54-2 |

|---|---|

Molecular Formula |

C15H22Cl2N4OS |

Molecular Weight |

377.3 g/mol |

IUPAC Name |

4-methyl-N-(2-morpholin-4-ylethyl)-6-thiophen-2-ylpyridazin-3-amine;dihydrochloride |

InChI |

InChI=1S/C15H20N4OS.2ClH/c1-12-11-13(14-3-2-10-21-14)17-18-15(12)16-4-5-19-6-8-20-9-7-19;;/h2-3,10-11H,4-9H2,1H3,(H,16,18);2*1H |

InChI Key |

JBBHPSNJRAUXMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CS3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the thienyl group through a substitution reaction. The morpholineethanamine moiety is then attached via a nucleophilic substitution reaction. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyridazines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Coumarins: Widely studied for their pharmacological potential.

Uniqueness

N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-Methyl-6-(2-thienyl)-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 377.3 g/mol. The compound features a pyridazine ring, a thienyl group, and a morpholine moiety, which contribute to its unique biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridazine Ring : Cyclization reactions are employed to construct the pyridazine framework.

- Introduction of Thienyl and Morpholine Groups : These groups are added through specific coupling reactions.

- Dihydrochloride Salt Formation : This final step enhances the solubility and stability of the compound.

Biological Activity

This compound exhibits various biological activities that make it a candidate for further pharmacological studies:

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression and anxiety.

- Anticancer Properties : Preliminary studies suggest that similar compounds may exhibit anticancer activity by interfering with cell proliferation pathways.

- Selective Receptor Interaction : Its unique structure enables selective interaction with specific receptors, potentially leading to fewer side effects compared to traditional drugs.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is provided:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-Nitro-6-phenyl-3-pyridazinyl)-4-morpholineethanamine | Nitro group instead of methyl | Potential anti-cancer properties | Nitro substitution may enhance reactivity |

| N-(4-Methyl-6-(3-thienyl)-3-pyridazinyl)-4-morpholineethanamine | Different thienyl position | Neuroprotective effects | Variation in thienyl position could affect receptor interaction |

| 4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl) | Phenyl substitutions | Antidepressant activity | Presence of phenyl groups may alter pharmacodynamics |

This table illustrates that while there are related compounds, this compound possesses distinct structural characteristics that may confer unique biological activities.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of this compound. For instance:

- A study published in the Journal of Medicinal Chemistry explored the interaction of similar pyridazine derivatives with serotonin receptors, indicating potential antidepressant effects through serotonin modulation .

- Another research highlighted the anticancer potential of thienyl-substituted pyridazines, demonstrating their ability to inhibit tumor growth in vitro .

These findings underscore the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.